molecular formula C12H6BrClO B13647238 3-Bromo-7-chlorodibenzo[b,d]furan

3-Bromo-7-chlorodibenzo[b,d]furan

Cat. No.: B13647238
M. Wt: 281.53 g/mol
InChI Key: ZPZKLVBUXHZVAC-UHFFFAOYSA-N
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Description

3-Bromo-7-chlorodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 3 and 7 are replaced by bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as a luminescent material for electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions to achieve selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-7-chlorodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In electronic devices, its luminescent properties are exploited to enhance device performance .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chlorodibenzofuran
  • 3-Chloro-7-bromodibenzofuran
  • 3,7-Dibromodibenzofuran
  • 3,7-Dichlorodibenzofuran

Uniqueness

3-Bromo-7-chlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and electronic materials .

Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

3-bromo-7-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

ZPZKLVBUXHZVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Br

Origin of Product

United States

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